molecular formula C15H18N2O4 B12188831 N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B12188831
M. Wt: 290.31 g/mol
InChI Key: ZNGVLBLOJTYIOH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-oxazolyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the dimethoxyphenyl moiety.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: can be compared with other acetamides and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-5-6-13(19-3)14(7-11)20-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

ZNGVLBLOJTYIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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